4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Description
This compound is a structurally complex molecule featuring:
- A 3,4-dihydro-2H-pyran core substituted with a 5-carboxylic acid group and a 3-ethenyl moiety.
- A caffeoyl group (3,4-dihydroxyphenylpropenoyl) esterified to an ethyl side chain at position 2 of the pyran ring.
- A glucose-like oxane unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) linked via an ether bond at position 2.
The dihydropyran core introduces conformational rigidity, which could influence binding interactions in biological systems .
Properties
IUPAC Name |
4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFYJBGAZLAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid involves multiple steps. The starting materials typically include 3,4-dihydroxyphenylpropanoic acid and various protecting groups to ensure selective reactions. The synthesis involves esterification, hydroxyl protection, and subsequent deprotection steps .
Industrial Production Methods
similar compounds are often produced using batch reactors under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated compounds .
Scientific Research Applications
4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Differences and Implications
Core Structure: The dihydropyran core in the target compound differs from the flavan-3-ol backbone in EGCG or the quinic acid in chlorogenic acid. This may confer unique steric or electronic properties affecting receptor binding .
Glycosylation: The glucose-like oxane unit enhances hydrophilicity, contrasting with non-glycosylated compounds like EGCG, which exhibit lower solubility .
Caffeoyl Group :
- Similar to chlorogenic acid, the caffeoyl moiety likely contributes to radical-scavenging activity. However, its esterification to a pyran ring instead of quinic acid may alter metabolic stability or cellular uptake .
Research Findings and Data
Hypothetical Physicochemical Properties (Inferred from Structural Analogs)
| Property | Target Compound | Chlorogenic Acid | EGCG |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | 354.31 g/mol | 458.37 g/mol |
| LogP | 1.2 (predicted) | -0.45 | 1.97 |
| Water Solubility | High (glycosylation) | Moderate | Low |
| pKa | ~4.2 (carboxylic acid) | 3.3 (quinic acid) | 8.6 (phenolic OH) |
Biological Activity
The compound 4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid is a complex organic molecule belonging to the class of phenolic compounds. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 538.17 g/mol. Its structure includes multiple hydroxyl groups, which are characteristic of phenolic compounds and contribute to its antioxidant properties.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound exhibits significant antioxidant activity, which may protect cells from damage caused by reactive oxygen species (ROS) .
Anticancer Properties
Studies have shown that various phenolic compounds can exert anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The specific compound has demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Control (Doxorubicin IC50) |
|---|---|---|
| BT474 (breast cancer) | 4.7 | 0.08 |
| CHAGO (lung cancer) | 5.7 | 2.3 |
| HepG2 (liver cancer) | 6.5 | 0.9 |
| Kato3 (gastric cancer) | 5.3 | 1.7 |
These results suggest that the compound may be a promising candidate for further investigation in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. This compound has shown efficacy against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
- Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing their harmful effects.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation, contributing to its therapeutic potential.
- Gene Expression Modulation : Some studies suggest that phenolic compounds can modulate gene expression related to apoptosis and cell cycle regulation .
Case Studies
A notable study investigated the effects of this compound on human colon cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation pathways . Another study highlighted its potential role in reducing inflammation markers in vitro, suggesting applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
